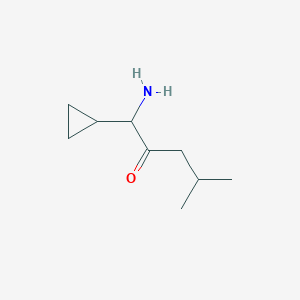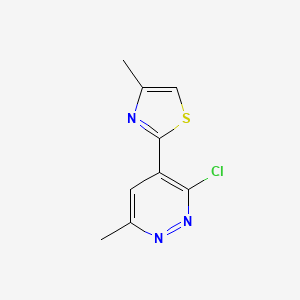
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 4-methyl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridazine derivative, while coupling reactions would produce biaryl compounds.
科学的研究の応用
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
作用機序
The mechanism of action of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyridazine ring can participate in coordination with metal ions. These interactions can modulate enzyme activity or receptor function, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-6-methylpyridazine: Lacks the thiazole moiety, resulting in different electronic properties and reactivity.
4-Methyl-2-thiazolylamine: Contains the thiazole ring but lacks the pyridazine structure, affecting its biological activity.
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine: Similar structure but without the chlorine atom, leading to different reactivity in substitution reactions.
Uniqueness
The unique combination of the pyridazine and thiazole rings in 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
特性
分子式 |
C9H8ClN3S |
|---|---|
分子量 |
225.70 g/mol |
IUPAC名 |
2-(3-chloro-6-methylpyridazin-4-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H8ClN3S/c1-5-3-7(8(10)13-12-5)9-11-6(2)4-14-9/h3-4H,1-2H3 |
InChIキー |
YWKUOOWRDONIKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=N1)Cl)C2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}acetic acid](/img/structure/B13166598.png)


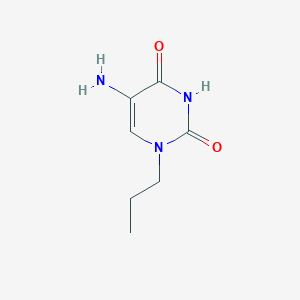

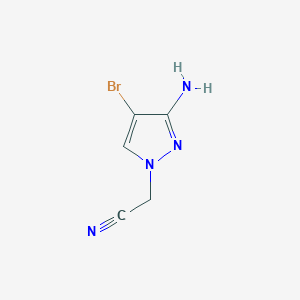

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
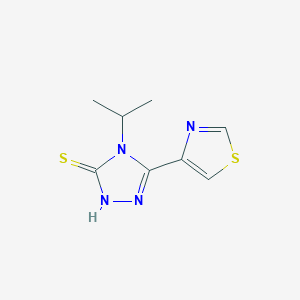
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)
